2-Chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide
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Overview
Description
2-Chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a chloro group, a methoxy group, and a propanamide moiety attached to the benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide typically involves the reaction of 6-methoxy-1,3-benzothiazole with a chlorinating agent, followed by the introduction of the propanamide group. One common method involves the use of thionyl chloride (SOCl2) as the chlorinating agent, which reacts with 6-methoxy-1,3-benzothiazole to form the corresponding chloro derivative. This intermediate is then reacted with propanamide under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Condensation Reactions: It can participate in condensation reactions with other compounds to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of solvents like dichloromethane or ethanol, with or without a catalyst.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) can be used.
Condensation Reactions: These reactions often require acidic or basic catalysts and may be carried out in solvents like ethanol or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions may produce sulfoxides or sulfones.
Scientific Research Applications
2-Chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: It is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it could inhibit bacterial enzymes, thereby exhibiting antimicrobial activity. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide: This compound is structurally similar but has an acetamide group instead of a propanamide group.
6-Methoxy-1,3-benzothiazole: Lacks the chloro and propanamide groups but shares the benzothiazole core structure.
2-Amino-6-methoxybenzothiazole: Contains an amino group instead of a chloro group.
Uniqueness
2-Chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide is unique due to the combination of its chloro, methoxy, and propanamide groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2S/c1-6(12)10(15)14-11-13-8-4-3-7(16-2)5-9(8)17-11/h3-6H,1-2H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPSOVKZBBFHTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC2=C(S1)C=C(C=C2)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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